molecular formula C23H32O3S B14613313 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- CAS No. 60131-47-7

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-

Cat. No.: B14613313
CAS No.: 60131-47-7
M. Wt: 388.6 g/mol
InChI Key: GXQBEMHPYFWUMM-UHFFFAOYSA-N
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Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phenol, tert-butyl groups, and a phenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- typically involves multiple steps One common method includes the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and plastics.

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Similar structure but with a methyl group instead of the phenylsulfonyl group.

    Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Another similar compound with a methyl group at the 4-position.

Uniqueness

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

60131-47-7

Molecular Formula

C23H32O3S

Molecular Weight

388.6 g/mol

IUPAC Name

4-[2-(benzenesulfonyl)propan-2-yl]-2,6-ditert-butylphenol

InChI

InChI=1S/C23H32O3S/c1-21(2,3)18-14-16(15-19(20(18)24)22(4,5)6)23(7,8)27(25,26)17-12-10-9-11-13-17/h9-15,24H,1-8H3

InChI Key

GXQBEMHPYFWUMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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